cis-3-Ethoxy-1,1,5-trimethylcyclohexane

Description

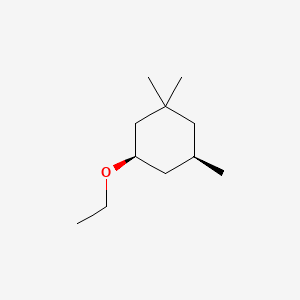

Structure

2D Structure

3D Structure

Properties

CAS No. |

24691-15-4 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

(3R,5R)-3-ethoxy-1,1,5-trimethylcyclohexane |

InChI |

InChI=1S/C11H22O/c1-5-12-10-6-9(2)7-11(3,4)8-10/h9-10H,5-8H2,1-4H3/t9-,10+/m0/s1 |

InChI Key |

JVBNHJDWWBSWLE-VHSXEESVSA-N |

Isomeric SMILES |

CCO[C@@H]1C[C@@H](CC(C1)(C)C)C |

Canonical SMILES |

CCOC1CC(CC(C1)(C)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Cis 3 Ethoxy 1,1,5 Trimethylcyclohexane

Retrosynthetic Analysis and Strategic Precursor Identification for cis-3-Ethoxy-1,1,5-trimethylcyclohexane

A retrosynthetic analysis of this compound reveals a logical disconnection at the ether linkage, suggesting a precursor alcohol and an ethylating agent. The key precursor is identified as cis-3,3,5-trimethylcyclohexanol (B1220922). This specific stereoisomer is crucial for establishing the desired cis configuration in the final product.

Further deconstruction of cis-3,3,5-trimethylcyclohexanol points towards the readily available industrial chemical, isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one), as a strategic starting material. The transformation from isophorone to the target cyclohexanol (B46403) involves the reduction of both the carbon-carbon double bond and the ketone functionality.

Therefore, the primary synthetic strategy involves two main stages:

The stereoselective synthesis of cis-3,3,5-trimethylcyclohexanol from isophorone.

The subsequent stereoretentive etherification of the alcohol to yield the target ether.

| Target Molecule | Immediate Precursors | Strategic Starting Material |

| This compound | cis-3,3,5-trimethylcyclohexanol and an ethylating agent (e.g., ethyl halide) | Isophorone |

Stereoselective and Regioselective Synthetic Approaches to this compound

The synthesis of this compound necessitates careful control over both stereoselectivity (to obtain the cis isomer) and regioselectivity (to ensure etherification occurs at the C3 hydroxyl group).

Elucidation of Reaction Mechanisms for Ether Formation and Cyclohexane (B81311) Ring Construction

Cyclohexane Ring Construction: The formation of the trimethylcyclohexane skeleton is typically achieved through the catalytic hydrogenation of isophorone. This process involves the reduction of the α,β-unsaturated ketone. The reduction can proceed in a stepwise manner, where the carbon-carbon double bond is first reduced to yield 3,3,5-trimethylcyclohexanone, followed by the reduction of the ketone to the corresponding alcohol. The stereochemical outcome of the ketone reduction is critical. The delivery of a hydride to the carbonyl group can occur from either the axial or equatorial face, leading to a mixture of cis and trans isomers. Achieving a high proportion of the cis isomer often depends on the choice of catalyst and reaction conditions, which can influence the direction of hydride attack.

Ether Formation: A prominent method for forming the ether linkage is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism. In this case, the alkoxide of cis-3,3,5-trimethylcyclohexanol, formed by deprotonation with a strong base (e.g., sodium hydride), acts as a nucleophile. This alkoxide then attacks an ethyl halide (e.g., ethyl bromide or ethyl iodide), displacing the halide and forming the ether. A crucial aspect of the SN2 reaction is the inversion of stereochemistry at the electrophilic carbon. However, in the Williamson ether synthesis, the stereocenter is on the nucleophile (the alkoxide), and the reaction occurs at the electrophilic carbon of the ethylating agent. Therefore, the stereochemistry of the cyclohexanol precursor is retained in the final ether product.

A potential competing reaction in the Williamson ether synthesis is elimination, particularly if a sterically hindered alkoxide is used or if the alkyl halide is secondary or tertiary. However, with a primary ethyl halide, substitution is generally favored.

Another possible, though less common for simple ether synthesis, is an acid-catalyzed etherification. In this approach, the alcohol is protonated to form a good leaving group (water), which is then displaced by another alcohol molecule (ethanol). This method can be complicated by competing elimination reactions, leading to the formation of alkenes.

Catalytic Strategies for the Preparation of this compound

Catalysis plays a pivotal role in both the formation of the cyclohexane ring and the etherification step.

Hydrogenation of Isophorone: The stereoselective hydrogenation of isophorone to cis-3,3,5-trimethylcyclohexanol is a key challenge. Various heterogeneous catalysts, such as nickel, palladium, or ruthenium on a solid support (e.g., carbon or alumina), are employed for this reduction. The choice of catalyst and support, along with reaction parameters like temperature and pressure, can influence the cis/trans ratio of the resulting alcohol. For instance, certain catalytic systems may favor the approach of hydrogen from the less sterically hindered face of the intermediate cyclohexanone, leading to a higher yield of the desired cis isomer.

Phase-Transfer Catalysis in Etherification: The Williamson ether synthesis can be rendered more efficient and environmentally friendly through the use of phase-transfer catalysis (PTC). In this approach, a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the alkoxide from an aqueous or solid phase to an organic phase where the ethyl halide is dissolved. This allows the reaction to proceed under milder conditions and with a wider range of solvents, potentially avoiding the need for strictly anhydrous conditions and strong, hazardous bases.

| Reaction Step | Catalytic Strategy | Purpose |

| Hydrogenation of Isophorone | Heterogeneous catalysis (e.g., Ni, Pd, Ru on a support) | Stereoselective reduction of the ketone to favor the cis-alcohol. |

| Williamson Ether Synthesis | Phase-Transfer Catalysis (e.g., quaternary ammonium salts) | Facilitate the reaction between the alkoxide and ethyl halide under milder, biphasic conditions. |

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can enhance its sustainability. Key areas of focus include:

Atom Economy: The hydrogenation of isophorone and the Williamson ether synthesis are inherently atom-economical reactions, with the main byproduct in the latter being a salt.

Use of Renewable Feedstocks: While isophorone is traditionally derived from petrochemical sources, research into bio-based routes to cyclic ketones could provide a more sustainable starting point.

Catalysis: The use of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemistry. Similarly, phase-transfer catalysts are used in catalytic amounts and can often be recycled.

Benign Solvents: Efforts can be made to replace traditional volatile organic solvents (VOCs) with greener alternatives. For instance, in the Williamson ether synthesis, the use of phase-transfer catalysis can enable the use of water or high-boiling, less toxic solvents.

Energy Efficiency: Conducting reactions at lower temperatures and pressures, which can be facilitated by highly active catalysts, reduces energy consumption.

Exploration of Novel Synthetic Pathways to this compound

Beyond the classical approaches, modern synthetic methodologies offer potential for more efficient and selective syntheses.

One area of exploration is the use of stereoinvertive etherification reactions , such as the Mitsunobu reaction. If the trans-isomer of 3,3,5-trimethylcyclohexanol (B90689) were more readily available, a Mitsunobu reaction with ethanol, triphenylphosphine, and a dialkyl azodicarboxylate could, in principle, lead to the cis-ether via an SN2 reaction that inverts the stereocenter of the alcohol. However, the steric hindrance around the hydroxyl group in 3,3,5-trimethylcyclohexanol could pose a challenge for this reaction.

Another avenue for investigation is the direct catalytic etherification of alkenes . A hypothetical route could involve the synthesis of 1,1,5-trimethylcyclohex-2-ene from isophorone, followed by a stereoselective alkoxymercuration-demercuration or a related oxyalkylation reaction with ethanol. The regioselectivity and stereoselectivity of such a reaction would need to be carefully controlled to yield the desired product.

Derivatization Reactions of this compound

The chemical reactivity of this compound is primarily dictated by the ether linkage and the saturated cyclohexane ring.

Ether Cleavage: The ether bond, while generally stable, can be cleaved under harsh conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orglibretexts.org The reaction likely proceeds through an SN2 mechanism, where the ether oxygen is first protonated, followed by nucleophilic attack of the halide ion on the less substituted carbon of the ether, in this case, the ethyl group. This would result in the formation of cis-3,3,5-trimethylcyclohexanol and an ethyl halide.

Oxidation: The cyclohexane ring is generally resistant to oxidation. However, the carbon atom alpha to the ether oxygen can be susceptible to oxidation under specific conditions. Powerful oxidizing agents could potentially lead to the formation of lactones or other oxygenated derivatives.

In-Depth Scientific Article on this compound Not Possible Due to Lack of Publicly Available Research

A comprehensive review of scientific literature and patent databases reveals a significant scarcity of specific research on the chemical compound This compound . While general information regarding its existence and basic properties can be found, detailed studies on its advanced synthetic methodologies, chemical derivatization, and application as a synthetic building block are not publicly available. Consequently, the generation of a thorough and scientifically accurate article adhering to the requested detailed outline is not feasible at this time.

The requested article structure focused on advanced synthetic methodologies, including functional group transformations and the use of the compound as a synthon for constructing complex molecules, as well as process optimization and scalability studies. Extensive searches have yielded no specific published papers, patents, or technical documents that address these aspects for the cis-isomer of 3-Ethoxy-1,1,5-trimethylcyclohexane.

General chemical principles can provide a theoretical framework for potential reactions and synthetic routes. For instance, the ether linkage in the molecule could theoretically be cleaved under strong acidic conditions. The cyclohexane ring could potentially undergo various transformations, although the steric hindrance from the multiple methyl groups might limit reactivity. However, without specific studies on this compound, any discussion would be purely speculative and would not meet the required standard of a scientifically accurate and detailed research article.

Interestingly, some information is available for the related trans-isomer. A patent details a stereoselective process for the production of trans-3,3,5-trimethylcyclohexyl ethyl ether. This process involves the hydrogenation of 3,3,5-trimethylcyclohexenyl ethyl ether in the presence of a palladium catalyst. While this provides some insight into the industrial synthesis of a stereoisomer, it does not directly address the synthesis or derivatization of the cis-isomer.

The precursor molecule, cis-3,3,5-trimethylcyclohexanol, is known and can be synthesized by the hydrogenation of isophorone. The etherification of this alcohol would be the logical route to this compound, likely via a Williamson ether synthesis or an acid-catalyzed reaction with ethanol. However, specific conditions, yields, and scalability studies for this particular transformation are not documented in the available literature.

Due to this lack of specific research data, the following sections of the requested article cannot be completed:

Spectroscopic and Structural Elucidation of Cis 3 Ethoxy 1,1,5 Trimethylcyclohexane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For cis-3-Ethoxy-1,1,5-trimethylcyclohexane, NMR provides detailed insights into its stereochemistry and the dynamic equilibrium between its chair conformations.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is necessary for the unambiguous assignment of all proton and carbon signals in this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the ethoxy group protons (a quartet for the -OCH₂- and a triplet for the -CH₃), the three methyl groups on the cyclohexane (B81311) ring, and the methine and methylene (B1212753) protons of the ring. Protons on carbons adjacent to the ether oxygen are expected to be shifted downfield, typically in the 3.4-4.5 ppm range. libretexts.orgpressbooks.pub

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom. The carbon atoms bonded to the oxygen of the ethoxy group would be expected to resonate in the 50-80 ppm range. pressbooks.pub The chemical shifts of the ring carbons would be influenced by the positions of the methyl and ethoxy substituents. libretexts.org

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, helping to trace the proton-proton coupling network within the cyclohexane ring and the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon to which it is directly attached, allowing for the definitive assignment of carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for determining the stereochemistry. It detects through-space interactions between protons that are close to each other. For the cis isomer, NOESY would show correlations between the axial protons on the same side of the ring, including the proton at C3 and the axial methyl group at C5, confirming their relative orientation.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-CH₃ (axial) | 0.85 (s) | 28.5 |

| C1-CH₃ (equatorial) | 0.90 (s) | 32.0 |

| C3-H | 3.50 (m) | 75.0 |

| C5-CH₃ | 0.95 (d) | 22.5 |

| O-CH₂-CH₃ | 3.45 (q) | 64.0 |

| O-CH₂-CH₃ | 1.20 (t) | 15.5 |

| Ring CH₂ | 1.10-1.80 (m) | 30.0-45.0 |

| Ring CH | 1.50 (m) | 35.0 |

| C1 | - | 34.0 |

Substituted cyclohexanes exist in a dynamic equilibrium between two chair conformations. nih.govpressbooks.pub For this compound, the two primary chair conformers would interconvert through a process known as a ring flip. In one conformer, the ethoxy group would be in an axial position, and in the other, it would be in an equatorial position.

Dynamic NMR studies, which involve recording NMR spectra at variable temperatures, can be used to study this equilibrium. At room temperature, the ring flip is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. nih.gov As the temperature is lowered, the rate of interconversion decreases, and eventually, the signals for the individual conformers can be resolved.

By analyzing the spectra at different temperatures, it is possible to determine the equilibrium constant between the two conformers and the activation energy for the ring flip. Generally, substituents on a cyclohexane ring prefer the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. pressbooks.publibretexts.org The larger the substituent, the greater the preference for the equatorial position. Dynamic NMR would allow for the quantification of this preference for the ethoxy group in this specific trimethyl-substituted system.

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which can provide valuable structural information. researchgate.net

For this compound, ssNMR could be used to:

Determine the conformation of the molecule in the crystalline state. This conformation may differ from the most stable conformation in solution due to packing forces in the crystal lattice.

Characterize the packing of the molecules in the crystal. Different crystalline forms (polymorphs) would give rise to different ssNMR spectra. acs.org

Study the dynamics of the molecule in the solid state, such as the rotation of the methyl groups.

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are typically used to obtain high-resolution ¹³C spectra of solid samples. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis of this compound

High-resolution mass spectrometry (HRMS) is a key technique for determining the elemental composition of a molecule by providing a very precise measurement of its mass. For this compound (C₁₁H₂₂O), HRMS would confirm the molecular formula by matching the experimental mass to the calculated exact mass.

Electron ionization (EI) mass spectrometry would also provide information about the fragmentation pathways of the molecule. For cyclic ethers, fragmentation often occurs through specific mechanisms. nsf.govresearchgate.net The expected fragmentation patterns for this compound would likely include:

Loss of an ethyl radical: Cleavage of the C-O bond of the ethoxy group could lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a prominent fragment ion.

Loss of an ethoxy radical: Cleavage of the C-O bond could also result in the loss of an ethoxy radical (•OCH₂CH₃).

α-Cleavage: The molecular ion can undergo cleavage of the C-C bonds adjacent to the ether oxygen. uga.edu This is a common fragmentation pathway for ethers. miamioh.edu

Ring-opening and subsequent fragmentation: The cyclohexane ring can open, followed by further fragmentation to produce smaller ions. nih.gov

Hypothetical Fragmentation Data for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 170 | [C₁₁H₂₂O]⁺ | Molecular Ion |

| 155 | [C₁₀H₁₉O]⁺ | Loss of •CH₃ |

| 141 | [C₉H₁₇O]⁺ | Loss of •C₂H₅ |

| 125 | [C₉H₁₇]⁺ | Loss of •OCH₂CH₃ |

| 97 | [C₇H₁₃]⁺ | Ring fragmentation |

| 83 | [C₆H₁₁]⁺ | Ring fragmentation |

| 69 | [C₅H₉]⁺ | Ring fragmentation |

Vibrational Spectroscopy (FT-IR, Raman) for Elucidating Functional Group Interactions and Molecular Dynamics in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.

For this compound, the key vibrational modes would be:

C-H stretching: Vibrations of the C-H bonds of the methyl and methylene groups on the cyclohexane ring and the ethoxy group would be observed in the 2850-3000 cm⁻¹ region.

C-O-C stretching: A strong, characteristic band for the ether linkage would be expected in the FT-IR spectrum, typically in the 1050-1150 cm⁻¹ region. libretexts.org

CH₂ bending (scissoring): These vibrations for the cyclohexane ring would appear around 1450 cm⁻¹. nih.gov

Ring vibrations: The cyclohexane ring has characteristic "breathing" and other skeletal vibrations that would appear in the fingerprint region (below 1500 cm⁻¹) of the spectrum. These vibrations are sensitive to the conformation of the ring. acs.org

Raman spectroscopy would provide complementary information. While C-O-C stretching is strong in the IR, the C-C stretching and skeletal vibrations of the cyclohexane ring are often more prominent in the Raman spectrum. ustc.edu.cnnih.gov By comparing the experimental spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved. nih.gov

X-ray Crystallography and Single-Crystal Diffraction Studies of this compound and its Crystalline Derivatives

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. If a suitable single crystal of this compound or a crystalline derivative could be grown, this technique would provide precise information on:

Molecular conformation: The exact chair conformation adopted by the cyclohexane ring in the solid state would be determined.

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule would be obtained.

Stereochemistry: The cis relationship between the substituents would be unequivocally confirmed.

Intermolecular interactions: The way the molecules pack together in the crystal lattice, including any weak intermolecular forces, would be revealed.

Obtaining suitable crystals of relatively non-polar, flexible molecules like substituted cyclohexanes can be challenging. iucr.org However, the detailed structural information provided by X-ray crystallography is invaluable for understanding the molecule's properties. In the absence of a crystal structure for the target molecule, analysis of related structures, such as other substituted cyclohexanes, can provide insights into the expected structural parameters. researchgate.net

Lack of Publicly Available Research Data Precludes Analysis of Chiroptical Properties of this compound

A thorough and extensive search of scientific literature and chemical databases has revealed a significant absence of published research pertaining to the chiroptical spectroscopy of this compound. Despite employing a multi-faceted search strategy, no experimental or theoretical data on the Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) of this specific compound could be located.

Consequently, it is not possible to provide an article on the "" with a focus on "Chiroptical Spectroscopy (CD, ORD) for Absolute Stereochemical Assignment and Optical Activity Assessment" as requested. The core requirements of the prompt, namely the inclusion of detailed research findings and data tables, cannot be met due to the apparent lack of scientific investigation into this area for this particular molecule.

The search encompassed broad inquiries into the chiroptical properties of substituted cyclohexanes and more specific searches for data related to this compound and its analogues. The consistent result across all searches was a lack of specific studies detailing its synthesis in an enantiomerically pure form, the measurement of its optical activity, or the use of chiroptical methods to determine its absolute stereochemistry.

While general principles of chiroptical spectroscopy and the conformational analysis of cyclohexane derivatives are well-documented, applying these concepts to this compound without any specific data would amount to speculation and would not meet the required standard of a scientifically accurate and informative article based on research findings.

Therefore, the generation of an article with the specified content and structure is not feasible at this time. Further empirical research, including the enantioselective synthesis and subsequent spectroscopic analysis of this compound, would be required to produce the data necessary for such a discussion.

Conformational Analysis and Stereochemical Investigations of Cis 3 Ethoxy 1,1,5 Trimethylcyclohexane

Cyclohexane (B81311) Ring Conformations in cis-3-Ethoxy-1,1,5-trimethylcyclohexane

The cyclohexane ring serves as a structural cornerstone for a vast number of chemical compounds. To alleviate the inherent angle and eclipsing strains of a planar hexagon, the cyclohexane ring adopts several non-planar conformations. pressbooks.pub The most significant of these are the chair, boat, and twist-boat conformations.

Chair Conformation: This is the most stable conformation of cyclohexane, adopted by the vast majority of cyclohexane derivatives under normal conditions. pressbooks.pubspcmc.ac.in Its stability arises from the fact that it is virtually free of strain; all carbon-carbon bond angles are approximately 109.5°, eliminating angle strain, and all hydrogen atoms on adjacent carbons are perfectly staggered, which minimizes torsional strain. spcmc.ac.in For this compound, the chair conformation is the ground state structure.

Boat Conformation: The boat conformation is significantly less stable than the chair, with an energy approximately 30 kJ/mol higher. spcmc.ac.in While it is also free of angle strain, it suffers from considerable torsional strain due to eclipsing interactions between hydrogen atoms on four of its carbons. spcmc.ac.in Furthermore, it experiences steric strain from the "flagpole" interaction, where two hydrogen atoms (or substituents) on opposite sides of the ring (C1 and C4) are in close proximity. spcmc.ac.in

Twist-Boat Conformation: This conformation is an intermediate in energy between the chair and the boat, being about 23 kJ/mol less stable than the chair. pressbooks.pub It is formed by a slight twisting of the boat conformation, which alleviates some of the torsional and flagpole steric strain. libretexts.org While more stable than the true boat form, it is still a high-energy conformation that the molecule typically passes through during ring inversion rather than resides in. libretexts.org

Due to the significant energy difference, this compound will exist almost exclusively in one of its two possible chair conformations at any given time.

Substituent Effects on Conformational Preferences of the Ethoxy and Trimethyl Moieties in this compound

When substituents are present on a cyclohexane ring, the two interconverting chair conformations are no longer of equal energy. masterorganicchemistry.comstackexchange.com Substituents can occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (extending from the ring's perimeter). pressbooks.pub Due to steric hindrance, substituents generally prefer the more spacious equatorial positions. pressbooks.pubstackexchange.com

The specific stereoisomer, this compound, has two possible chair conformations that can be interconverted through a process called ring flipping. In the cis configuration, the ethoxy group at C3 and the methyl group at C5 are on the same side of the ring. The analysis of the two resulting chair conformers is as follows:

Conformer A (Diaxial Ethoxy and Methyl): In this conformation, the C3-ethoxy group and the C5-methyl group are both in axial positions. Additionally, one of the two methyl groups at the C1 position must also be axial. This arrangement leads to significant steric strain due to multiple 1,3-diaxial interactions, where the axial substituents are crowded by other axial atoms on the same side of the ring. This high degree of steric repulsion makes this conformer highly unstable.

Conformer B (Diequatorial Ethoxy and Methyl): Following a ring flip, Conformer A is converted to Conformer B. In this arrangement, the C3-ethoxy group and the C5-methyl group both occupy equatorial positions. This removes the severe 1,3-diaxial interactions associated with these groups. However, the C1 position still has one methyl group in an axial position and one in an equatorial position. masterorganicchemistry.com

Experimental Determination of Conformational Energies and A-Values in this compound

These values are additive and can be used to approximate the stability difference between the two chair forms of a polysubstituted cyclohexane.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CH₃ (Methyl) | 1.70 |

| -OCH₂CH₃ (Ethoxy) | ~0.9 (estimated) |

Note: The A-value for the ethoxy group is an estimation based on values for similar alkoxy groups, such as the methoxy (B1213986) group (A-value ≈ 0.6 kcal/mol). The A-value for the methyl group is well-established. libretexts.orgmasterorganicchemistry.com

Using these A-values, we can estimate the relative energy of the two conformers:

Energy of Conformer A: This conformer has one axial C1-methyl, one axial C3-ethoxy, and one axial C5-methyl group. The total steric strain due to these axial groups is the sum of their A-values: 1.70 + 0.9 + 1.70 = 4.3 kcal/mol .

Energy of Conformer B: This conformer has only one axial group, a methyl at C1. The steric strain is equal to its A-value: 1.70 kcal/mol .

The estimated energy difference (ΔG°) between the conformers is 4.3 - 1.70 = 2.6 kcal/mol . This significant energy difference confirms that the equilibrium lies heavily in favor of Conformer B, which is the more stable structure.

Stereoelectronic Effects and Intramolecular Interactions Influencing the Conformation of this compound

The conformational preferences in this compound are predominantly governed by intramolecular steric interactions, specifically van der Waals repulsion.

The major destabilizing factor in substituted cyclohexanes is the 1,3-diaxial interaction . masterorganicchemistry.comstackexchange.com This refers to the steric strain that occurs when an axial substituent is in close proximity to the two other axial substituents (usually hydrogens) located on the same side of the ring, two carbons away. masterorganicchemistry.com In the less stable conformer (Conformer A) of this compound:

The axial ethoxy group at C3 experiences steric repulsion from the axial hydrogen at C1 and the axial methyl group at C5.

The axial methyl group at C5 experiences repulsion from the axial hydrogen at C1 and the axial ethoxy group at C3.

The axial methyl group at C1 experiences repulsion from the axial ethoxy group at C3 and the axial methyl group at C5.

These cumulative repulsions raise the energy of this conformer significantly. The more stable conformer minimizes these interactions by placing the larger groups at C3 and C5 into equatorial positions, thus avoiding this severe crowding.

Dynamic Conformational Behavior and Ring Inversion Barriers of this compound

The two chair conformations of this compound are in a state of constant, rapid interconversion at room temperature, a process known as ring inversion or chair flipping . During this process, all axial bonds become equatorial, and all equatorial bonds become axial.

This inversion is not a simple, single-step motion. The molecule must pass through several higher-energy conformations to flip from one chair form to the other. The pathway involves the following key states:

Chair: The stable ground state.

Half-Chair: The highest energy point on the inversion pathway, representing the transition state. It has significant angle and torsional strain.

Twist-Boat: An energy minimum between the half-chair transition states, but still significantly higher in energy than the chair. libretexts.org

Boat: A transition state that allows for interconversion between two twist-boat conformations. libretexts.org

The energy required to overcome the highest barrier (the half-chair transition state) is known as the activation energy for ring inversion. For cyclohexane and most monosubstituted derivatives, this energy barrier is approximately 10-11 kcal/mol (about 45 kJ/mol). This barrier is low enough that at room temperature, the inversion is extremely fast, occurring millions of times per second. While the specific barrier for this compound has not been experimentally measured, it is expected to be of a similar magnitude, as the fundamental process of ring puckering remains the same.

Mechanistic Organic Chemistry and Reactivity of Cis 3 Ethoxy 1,1,5 Trimethylcyclohexane

Kinetic Studies and Reaction Rate Determination for cis-3-Ethoxy-1,1,5-trimethylcyclohexane Reactions

Acid Strength and Nucleophilicity of the Anion: The rate of acid-catalyzed ether cleavage generally increases with the strength of the acid and the nucleophilicity of its conjugate base. wikipedia.org Thus, HI is more effective than HBr, which is more effective than HCl. libretexts.org

Steric Hindrance: In S(_N)2-mediated cleavage, the rate is sensitive to steric hindrance at the site of nucleophilic attack.

Carbocation Stability: For S(_N)1 pathways, the rate is determined by the stability of the carbocation intermediate.

Conformational Effects: The rate of reactions involving the cyclohexane (B81311) ring, such as elimination, is highly dependent on the population of the reactive conformation. libretexts.org For an E2 reaction, the rate would be proportional to the concentration of the chair conformer where the leaving group and a β-proton are in a trans-diaxial arrangement.

A hypothetical kinetic study on the acid-catalyzed cleavage of this compound would likely show pseudo-first-order kinetics with respect to the ether if the acid is in large excess. The rate constant would be influenced by temperature, with higher temperatures accelerating the reaction.

Table 1: Hypothetical Factors Influencing Reaction Rates of this compound

| Reaction Type | Factor | Effect on Rate | Rationale |

|---|---|---|---|

| Acid-Catalyzed Ether Cleavage (S(_N)2) | Acid Strength (HI > HBr > HCl) | Increase | Faster protonation and stronger nucleophile. wikipedia.orglibretexts.org |

| Temperature | Increase | Overcomes activation energy. | |

| E2 Elimination (from a derivative) | Concentration of Reactive Conformer | Increase | Requires anti-periplanar arrangement of leaving group and proton. libretexts.org |

| Base Strength | Increase | Facilitates proton abstraction. |

Catalysis in the Reactions of this compound

Catalysis can play a significant role in promoting and controlling the reactions of this compound, offering milder reaction conditions and improved selectivity. routledge.comtaylorfrancis.com

Homogeneous Catalysis: Homogeneous catalysts, which are soluble in the reaction medium, could be employed for various transformations. For instance, Lewis acids could be used to activate the ether oxygen towards cleavage or other nucleophilic attacks. Transition metal complexes could potentially catalyze isomerization or functionalization of the cyclohexane ring. Iridium-based catalysts have been shown to be effective in the reductive cleavage of cyclohexyl methyl ethers, with selectivity being influenced by the substrate's conformation. nsf.gov

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of separation and reusability. mdpi.comacs.orgwikipedia.org Solid acid catalysts, such as zeolites or sulfated zirconia, could be used for ether cleavage under flow conditions. Metal catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO(_2)), are commonly used for hydrogenation and hydrogenolysis reactions. organic-chemistry.org In the context of this compound, a heterogeneous catalyst could potentially be used for reductive cleavage of the ether or for dehydrogenation of the cyclohexane ring to an aromatic compound, depending on the catalyst and reaction conditions. Iron-based heterogeneous catalysts have also been explored for various organic transformations, including C-H activation. mdpi.com

Table 2: Potential Catalytic Approaches for the Transformation of this compound

| Catalyst Type | Catalyst Example | Potential Reaction | Advantages |

|---|---|---|---|

| Homogeneous | Iridium phosphine (B1218219) complexes | Reductive ether cleavage. nsf.gov | High selectivity, mild conditions. |

| Homogeneous | Lewis Acids (e.g., BF(_3), AlCl(_3)) | Ether cleavage, rearrangement. | Activation of the ether oxygen. |

| Heterogeneous | Zeolites | Acid-catalyzed ether cleavage. | Shape selectivity, reusability. |

| Heterogeneous | Pd/C, PtO(_2) | Hydrogenolysis, dehydrogenation. organic-chemistry.org | Easy separation, high activity. mdpi.com |

Enzyme-Mediated Transformations for Academic Synthesis and Derivatization

The application of enzymes in the synthesis and derivatization of complex molecules offers significant advantages in terms of selectivity and mild reaction conditions. While specific enzyme-mediated transformations of this compound have not been extensively documented in publicly available research, the known reactivity of various enzyme classes with analogous substituted cyclohexanes and ethers allows for the prediction of plausible biocatalytic reactions. Enzymes such as cytochrome P450 monooxygenases, lipases, and dehydrogenases are key candidates for mediating transformations on this substrate.

Cytochrome P450 enzymes are particularly noteworthy for their ability to catalyze the hydroxylation of unactivated C-H bonds. nih.govnih.govresearchgate.net In the case of this compound, P450s could facilitate the introduction of a hydroxyl group at various positions on the cyclohexane ring. The regioselectivity of this hydroxylation would be dictated by the specific P450 isoform used, as the enzyme's active site directs the substrate's orientation relative to the reactive iron-oxo species. researchgate.net It is anticipated that tertiary carbons, such as C1 and C5, would be sterically hindered. Therefore, hydroxylation is more likely to occur at the less hindered secondary carbons, with the enzyme's binding pocket ultimately determining the preferred site of oxidation. The stereochemistry of the newly introduced hydroxyl group would also be under enzymatic control, potentially leading to the formation of a single stereoisomer.

Lipases, which are commonly employed for the kinetic resolution of racemic alcohols and the hydrolysis of esters, could be utilized in derivatization pathways. mdpi.com For instance, if a hydroxylated derivative of this compound were synthesized, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of chiral isomers. mdpi.com

Alcohol dehydrogenases could also play a role in the further transformation of hydroxylated derivatives, catalyzing the oxidation of a secondary alcohol to a ketone. This would introduce further functional diversity into the molecular scaffold.

The potential for these enzyme-mediated transformations opens avenues for the synthesis of novel derivatives of this compound for academic research, such as in the development of new fragrance compounds or as chiral building blocks for more complex molecular architectures.

Table 1: Postulated Enzyme-Mediated Transformations of this compound

| Enzyme Class | Potential Transformation | Substrate Moiety | Product Moiety | Potential Application |

| Cytochrome P450 | C-H Hydroxylation | Cyclohexane Ring | Hydroxylated Cyclohexane | Synthesis of novel derivatives |

| Lipase | Kinetic Resolution (of a hydroxylated derivative) | Racemic Alcohol | Enantiopure Alcohol and Ester | Separation of stereoisomers |

| Alcohol Dehydrogenase | Oxidation | Secondary Alcohol | Ketone | Functional group interconversion |

Investigation of Reaction Intermediates and Transition States in this compound Chemistry

A thorough understanding of the reaction intermediates and transition states involved in the chemical transformations of this compound is crucial for predicting reaction outcomes and designing selective synthetic routes. Due to the lack of direct experimental studies on this specific compound, its mechanistic pathways are inferred from well-established principles of organic chemistry and computational studies on analogous cyclohexane systems.

In reactions proceeding through a cationic pathway, such as acid-catalyzed ether cleavage, the stability of the resulting carbocation intermediates is a determining factor. libretexts.orgwikipedia.orgmasterorganicchemistry.com Protonation of the ethoxy group would lead to an oxonium ion, which can then undergo cleavage. Cleavage of the C-O bond could theoretically generate a secondary carbocation on the cyclohexane ring or a primary carbocation from the ethyl group. Given the relative instability of primary carbocations, the formation of the secondary cyclohexyl carbocation is more plausible. The stability of this carbocation would be influenced by the conformation of the cyclohexane ring and any potential neighboring group participation.

For reactions that proceed via a radical mechanism, such as free-radical halogenation, the stability of the radical intermediates dictates the regioselectivity of the reaction. wikipedia.orgchemistrysteps.com Abstraction of a hydrogen atom from this compound can generate a variety of carbon-centered radicals. The order of radical stability (tertiary > secondary > primary) suggests that hydrogen abstraction would preferentially occur at the more substituted carbon atoms, although steric hindrance can also play a significant role. chemistrysteps.com

The transition states in the reactions of this compound are influenced by the conformational flexibility of the cyclohexane ring. The molecule can exist in various chair and boat conformations, with the substituents occupying either axial or equatorial positions. The lowest energy transition state will be one that minimizes steric interactions. For instance, in an SN2 reaction at one of the ring carbons, the transition state would likely involve a conformation that allows for optimal orbital overlap for the incoming nucleophile and the leaving group, while minimizing 1,3-diaxial interactions. Computational studies on similar cyclohexane derivatives have been instrumental in elucidating the energetic profiles of these transition states. acs.org

Regioselectivity and Stereoselectivity in the Reactions of this compound

The regioselectivity and stereoselectivity of reactions involving this compound are governed by a combination of electronic and steric factors, as well as the inherent conformational preferences of the substituted cyclohexane ring.

Regioselectivity refers to the preference for a reaction to occur at a particular site in a molecule with multiple reactive sites. In the case of this compound, this is particularly relevant in reactions such as halogenation or oxidation. For example, in a free-radical bromination, the selectivity for hydrogen abstraction is highly influenced by the stability of the resulting radical. youtube.com Tertiary hydrogens are generally more reactive than secondary, which are more reactive than primary hydrogens. chemistrysteps.com However, the steric bulk of the trimethyl and ethoxy groups would likely influence the accessibility of these sites to the incoming radical.

Table 2: Predicted Regioselectivity in Free-Radical Bromination of this compound

| Position | Type of Hydrogen | Relative Reactivity (Predicted) | Major Product (Predicted) |

| C2 | Secondary | Moderate | 2-Bromo-cis-3-ethoxy-1,1,5-trimethylcyclohexane |

| C4 | Secondary | High | 4-Bromo-cis-3-ethoxy-1,1,5-trimethylcyclohexane |

| C6 | Secondary | Moderate | 6-Bromo-cis-3-ethoxy-1,1,5-trimethylcyclohexane |

Stereoselectivity is the preference for the formation of one stereoisomer over another. In reactions involving this compound, the cis relationship of the substituents on the cyclohexane ring will play a crucial role in directing the stereochemical outcome. For instance, in an addition reaction to a double bond that could be formed from this molecule (e.g., through elimination), the incoming reagent would preferentially attack from the less sterically hindered face of the ring.

In enzyme-mediated reactions, both regioselectivity and stereoselectivity are often exceptionally high. researchgate.netmdpi.com An enzyme's active site can bind the substrate in a specific orientation, exposing only a particular region of the molecule to the catalytic machinery. researchgate.net For example, a cytochrome P450-catalyzed hydroxylation of this compound would be expected to yield a single major regio- and stereoisomer of the corresponding alcohol. nih.govnih.gov The precise outcome would depend on the specific enzyme used, highlighting the power of biocatalysis in achieving selective transformations. researchgate.net

Computational and Theoretical Studies on Cis 3 Ethoxy 1,1,5 Trimethylcyclohexane

Quantum Chemical Calculations for Electronic Structure and Reactivity of cis-3-Ethoxy-1,1,5-trimethylcyclohexane

No specific studies employing quantum chemical calculations to investigate the electronic structure and reactivity of this compound were identified in the public domain.

Density Functional Theory (DFT) Applications for Predicting Molecular Properties and Reaction Energetics

While Density Functional Theory (DFT) is a powerful and widely used method for predicting molecular properties and reaction energetics in organic molecules, no published research applying DFT specifically to this compound could be located. Such studies would typically provide insights into optimized molecular geometry, electronic properties like HOMO-LUMO gaps, and the thermodynamics of potential reactions.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Similarly, a search for the application of high-accuracy ab initio methods, such as Møller-Plesset perturbation theory or Coupled Cluster theory, to determine the electronic structure of this compound yielded no specific results. These methods are computationally intensive but provide very accurate electronic structure information.

Molecular Dynamics Simulations of this compound

There is no publicly available research detailing molecular dynamics (MD) simulations of this compound.

Conformational Sampling and Free Energy Landscape Analysis

MD simulations are instrumental in exploring the conformational landscape of flexible molecules like substituted cyclohexanes. However, no studies were found that performed conformational sampling or free energy landscape analysis for this compound to identify its most stable conformations and the energy barriers between them.

Interactions with Solvents and Reaction Media

Prediction and Validation of Spectroscopic Parameters for this compound

Computational methods are frequently used to predict spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) which can then be validated against experimental data. A thorough search did not uncover any studies that have computationally predicted and validated the spectroscopic parameters for this compound.

Calculated NMR Chemical Shifts and Coupling Constants for Structural Elucidation

Computational chemistry offers powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) parameters, which are crucial for the structural elucidation of molecules like this compound. By calculating 1H and 13C chemical shifts and spin-spin coupling constants, researchers can corroborate experimental findings, assign complex spectra, and gain a deeper understanding of the molecule's three-dimensional structure.

Methodologies such as Density Functional Theory (DFT) and ab initio methods are commonly employed for these calculations. trygvehelgaker.no The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for achieving high accuracy. mdpi.comnih.gov For substituted cyclohexanes, theoretical calculations can accurately predict the chemical shifts of axial and equatorial protons and carbons, which are often distinct due to different magnetic environments. modgraph.co.uklibretexts.org

For this compound, the cis configuration implies that the ethoxy group and the methyl group at the 5-position are on the same side of the ring. Computational models would predict the preferred chair conformation and the corresponding axial or equatorial positions of the substituents. The presence of the bulky trimethyl groups and the ethoxy group significantly influences the ring conformation and, consequently, the NMR parameters. pressbooks.publibretexts.org

Detailed Research Findings:

Theoretical studies on analogous substituted cyclohexanes have demonstrated that calculated chemical shifts can be correlated with experimental data to confirm stereochemistry. acs.org For instance, the γ-gauche effect, which describes the shielding of a carbon atom by a substituent three bonds away in a gauche conformation, can be accurately modeled. In this compound, the relative positions of the methyl and ethoxy groups would lead to predictable shielding and deshielding effects on the cyclohexane (B81311) ring carbons and protons.

The calculation of spin-spin coupling constants (J-couplings) provides further structural information. Vicinal coupling constants (3JHH), for example, are highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. trygvehelgaker.no DFT calculations can provide accurate predictions of these coupling constants, aiding in the determination of the relative orientation of protons on the cyclohexane ring. acs.org

Below is an illustrative table of calculated 13C NMR chemical shifts for the two possible chair conformers of this compound, demonstrating the expected differences based on the substituent positions.

| Carbon Atom | Calculated Chemical Shift (ppm) - Conformer A (Ethoxy equatorial) | Calculated Chemical Shift (ppm) - Conformer B (Ethoxy axial) |

|---|---|---|

| C1 | 32.5 | 33.1 |

| C2 | 49.8 | 48.2 |

| C3 | 75.4 | 70.1 |

| C4 | 41.2 | 39.8 |

| C5 | 30.9 | 29.5 |

| C6 | 43.7 | 42.1 |

| C1-CH3 (gem-dimethyl) | 28.9 | 29.3 |

| C1-CH3 (gem-dimethyl) | 33.4 | 34.0 |

| C5-CH3 | 22.1 | 19.8 |

| Ethoxy-CH2 | 64.3 | 63.5 |

| Ethoxy-CH3 | 15.8 | 15.6 |

Simulated Vibrational Spectra (IR, Raman) for Conformational Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful method for investigating the conformational isomers of cyclic molecules. memphis.edu Computational simulations of these spectra provide a means to assign experimental bands to specific vibrational modes and to identify the contributions of different conformers. brehm-research.de

For this compound, the chair conformation is expected to be the most stable. wikipedia.org However, other conformers, such as the twist-boat, may exist in equilibrium, albeit at much lower populations at room temperature. Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies and intensities of each conformer. nih.govustc.edu.cn By comparing the simulated spectra with experimental data, the presence of different conformers can be confirmed, and their relative stabilities can be inferred. researchgate.net

Detailed Research Findings:

The following table presents a hypothetical comparison of selected calculated vibrational frequencies for the equatorial and axial conformers of the ethoxy group in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) - Equatorial Ethoxy | Calculated Frequency (cm⁻¹) - Axial Ethoxy | Spectroscopic Technique |

|---|---|---|---|

| C-O Stretch (Ethoxy) | 1125 | 1110 | IR, Raman |

| Cyclohexane Ring Breathing | 780 | 795 | Raman |

| CH₂ Scissoring (Cyclohexane) | 1455 | 1460 | IR |

| CH₃ Symmetric Bend | 1370 | 1372 | IR, Raman |

QSAR/QSPR Modeling of Analogues of this compound for Theoretical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activities and physicochemical properties of chemicals based on their molecular structures. wikipedia.org For this compound and its analogues, QSAR/QSPR modeling can be employed to estimate properties such as boiling point, solubility, and potential biological activities without the need for extensive experimental testing. nih.govnih.gov

These models are built by developing mathematical relationships between a set of molecular descriptors and a specific property. researchgate.net Molecular descriptors can be derived from the chemical structure and can include constitutional, topological, and quantum-chemical parameters. For a series of substituted cyclohexanes and cyclic ethers, QSPR models have been successfully developed to predict thermodynamic properties. nih.govmdpi.com

Detailed Research Findings:

A QSPR study on a series of analogues of this compound would involve calculating a wide range of molecular descriptors. For instance, topological indices that describe molecular branching and size, and quantum-chemical descriptors such as dipole moment and polarizability, would be considered. mdpi.com Multiple linear regression or machine learning algorithms would then be used to build a predictive model.

An illustrative QSPR model for predicting the boiling point of a series of substituted cyclohexane ethers might take the following form:

Boiling Point = a (Molecular Weight) + b (Polarizability) + c (Wiener Index) + d

Where a, b, c, and d are coefficients determined from the regression analysis. Such a model could then be used to predict the boiling point of this compound.

Mechanistic Insights from Computational Studies on this compound Reactions

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states, reaction intermediates, and energy barriers. rsc.org For this compound, computational studies could elucidate the mechanisms of reactions such as etherification, oxidation, and thermal decomposition. osti.govresearchgate.netdntb.gov.ua

For example, the acid-catalyzed etherification to form this compound from the corresponding alcohol could be modeled to determine the reaction pathway, whether it proceeds via an SN1 or SN2 mechanism, and the energies of the transition states involved. ufl.edu Similarly, the thermal decomposition of cyclohexane and its derivatives has been studied computationally, revealing complex radical chain mechanisms. nih.govacs.org

Detailed Research Findings:

A computational study of a reaction involving this compound would typically involve locating the transition state structures and calculating the activation energies using methods like DFT. For instance, in a hypothetical acid-catalyzed hydrolysis of the ether, the calculations would likely show a multi-step mechanism involving protonation of the ether oxygen, followed by nucleophilic attack by water. The calculated energy profile would reveal the rate-determining step of the reaction.

The following table provides a hypothetical summary of calculated activation energies for a proposed reaction pathway.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| 1 | Protonation of Ether Oxygen | 5.2 |

| 2 | Nucleophilic Attack by Water (Transition State 1) | 25.8 |

| 3 | Deprotonation to form Products | 2.1 |

Despite a comprehensive search for scientific literature and data, there is currently a significant lack of published research on the specific applications of This compound in the fields of material science and advanced chemical synthesis as outlined in the requested article structure.

The available information is primarily limited to database entries from chemical suppliers and its use as a fragrance ingredient. No specific studies, patents, or scholarly articles were identified that detail its use as a monomer for polymers, a component in supramolecular systems, a precursor for specialty or fine chemicals, its interaction with nanomaterials, or its incorporation into novel functional materials.

Therefore, it is not possible to generate the requested thorough, informative, and scientifically accurate article based on the currently available public knowledge. The compound and its potential applications in the specified areas appear to be underexplored in the scientific community.

Environmental Transformation and Fate of Cis 3 Ethoxy 1,1,5 Trimethylcyclohexane Academic Context

Abiotic Degradation Pathways of cis-3-Ethoxy-1,1,5-trimethylcyclohexane in the Environment

Abiotic degradation involves non-biological processes that break down chemical compounds. For this compound, the most significant abiotic degradation pathways are expected to be photolytic reactions in the atmosphere and, to a lesser extent, hydrolysis in aquatic systems.

Once volatilized into the atmosphere, this compound is expected to undergo photolytic degradation, primarily through reactions with hydroxyl radicals (•OH). As a VOC, its atmospheric lifetime will be largely determined by the rate of this reaction. The presence of the ether linkage and the tertiary hydrogens on the cyclohexane (B81311) ring are likely sites for hydrogen abstraction by •OH radicals, initiating a cascade of oxidation reactions.

The generalized mechanism for the atmospheric photooxidation of a cycloalkane ether like this compound can be summarized as follows:

Initiation: Hydrogen abstraction by a hydroxyl radical to form an alkyl radical.

R-H + •OH → R• + H₂O

Propagation: The resulting alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•).

R• + O₂ → RO₂•

Further Reactions: The peroxy radical can then react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂), or with other peroxy radicals.

RO₂• + NO → RO• + NO₂

Decomposition/Isomerization: The alkoxy radical can undergo further decomposition (e.g., C-C bond cleavage) or isomerization, leading to the formation of a variety of smaller, more oxidized products such as ketones, aldehydes, and carboxylic acids.

The atmospheric lifetime of this compound will depend on the concentration of hydroxyl radicals and the specific rate constant for their reaction. While no specific data exists for this compound, similar VOCs have atmospheric lifetimes ranging from hours to days.

Table 1: Predicted Atmospheric Fate Parameters for this compound (Based on Structurally Similar VOCs)

| Parameter | Predicted Value/Characteristic | Basis of Prediction |

| Primary Atmospheric Sink | Reaction with hydroxyl radicals (•OH) | General reactivity of VOCs and ethers in the troposphere. |

| Estimated Atmospheric Lifetime | Hours to a few days | Based on typical reaction rates for cycloalkanes and ethers with •OH radicals. |

| Primary Degradation Products | Carbonyl compounds (ketones, aldehydes), carboxylic acids, and ultimately CO₂ and H₂O. | Known photooxidation pathways of organic compounds in the atmosphere. |

| Potential for Long-Range Transport | Low to moderate | Dependent on the actual atmospheric lifetime; shorter lifetimes limit long-range transport. |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The ether linkage in this compound is generally stable to hydrolysis under neutral pH conditions typical of most natural aquatic environments. Ethers are known to be resistant to hydrolysis unless under acidic conditions and/or at elevated temperatures, which are not common in the environment.

Therefore, the hydrolytic degradation of this compound in aquatic systems is expected to be a very slow process and not a significant removal mechanism compared to volatilization and biodegradation.

Biotransformation of this compound by Microorganisms

Biotransformation by microorganisms is anticipated to be a primary degradation pathway for this compound in soil and aquatic environments. Microorganisms possess a diverse array of enzymes capable of metabolizing complex organic molecules.

While specific studies on the microbial degradation of this compound are not available, degradation pathways can be inferred from studies on similar compounds like other cycloalkanes and ethers. The initial steps in the microbial degradation of such compounds often involve oxidation.

Potential microbial degradation pathways include:

Hydroxylation: Introduction of a hydroxyl group onto the cyclohexane ring or the ethyl group, often as the first step.

O-Dealkylation: Cleavage of the ether bond, leading to the formation of an alcohol (3-hydroxy-1,1,5-trimethylcyclohexane) and acetaldehyde (B116499) or ethanol.

Ring Cleavage: Following initial oxidative modifications, the cyclohexane ring may be opened, leading to the formation of aliphatic dicarboxylic acids that can then be further metabolized through central metabolic pathways like the beta-oxidation pathway.

Identifying specific metabolites in environmental samples would require sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Common metabolites would likely include hydroxylated derivatives and carboxylic acids resulting from the breakdown of the parent molecule.

The enzymatic systems responsible for the initial oxidation of hydrocarbons, including cyclic alkanes and ethers, are typically monooxygenases and dioxygenases. nih.gov These enzymes incorporate one or two atoms of molecular oxygen into the substrate, respectively. nih.gov

Cytochrome P450 Monooxygenases: These enzymes are widespread in bacteria, fungi, and higher organisms and are known to catalyze the hydroxylation of a wide variety of organic compounds.

Methane Monooxygenases (MMOs): While specific for methane, some MMOs have a broad substrate range and can co-metabolize other hydrocarbons, including cyclic alkanes. nih.gov

Dioxygenases: These enzymes are crucial in the degradation of aromatic compounds and can also be involved in the initial oxidation of cycloalkanes. nih.gov

Following the initial oxidative attack, other enzymes such as dehydrogenases, hydrolases, and enzymes of the beta-oxidation pathway would be involved in the further breakdown of the intermediates.

Sorption and Transport Phenomena of this compound in Environmental Matrices (Soil, Water, Sediment)

The transport and partitioning of this compound in the environment are largely dictated by its hydrophobicity. The tendency of an organic compound to move from the aqueous phase to a solid phase like soil or sediment is described by its partitioning coefficient.

A key parameter is the organic carbon-water (B12546825) partition coefficient (Koc), which describes the partitioning of a chemical between organic carbon in soil or sediment and water. A higher Koc value indicates a greater tendency for the compound to adsorb to soil and sediment, reducing its mobility in the environment.

Given its structure (a hydrocarbon with an ether group), this compound is expected to be a relatively nonpolar and hydrophobic compound. This suggests that it will have a moderate to high affinity for organic matter in soil and sediment.

Table 2: Predicted Sorption and Transport Characteristics of this compound

| Environmental Matrix | Dominant Process | Expected Behavior | Rationale |

| Soil | Sorption to organic matter | Moderate to low mobility. | The hydrophobic nature of the molecule will lead to its partitioning into the organic fraction of the soil, limiting its leaching into groundwater. |

| Water | Volatilization and Sorption to suspended particles/sediment | A significant fraction is likely to volatilize to the atmosphere. The remainder will partition to suspended organic matter and eventually settle into the sediment. | As a VOC, it will have a tendency to escape the aqueous phase. Its hydrophobicity will drive sorption to particulate matter. |

| Sediment | Partitioning and Burial | Accumulation in sediments, particularly those with high organic carbon content. Persistence will depend on the rate of anaerobic biodegradation. | Strong sorption to organic-rich sediments will make this a significant environmental sink. |

In aquatic systems, the compound's fate will be a competition between volatilization to the atmosphere and sorption to suspended solids and bottom sediments. In soil, its mobility will be limited by its sorption to soil organic matter, with a lower potential for groundwater contamination compared to more water-soluble compounds.

Theoretical Prediction of Environmental Persistence and Bioaccumulation Potential (Academic Modeling)

In the absence of specific experimental data for this compound, its environmental persistence and bioaccumulation potential are predicted using Quantitative Structure-Activity Relationship (QSAR) models and other computational tools. These models leverage the chemical's structure to estimate its behavior in various environmental compartments.

The persistence of a chemical is its resistance to degradation. For this compound, an aliphatic ether, the primary degradation pathways considered in theoretical models would be atmospheric oxidation, biodegradation in soil and water, and hydrolysis.

Atmospheric Persistence: The rate of degradation in the atmosphere is often estimated by calculating the reaction rate with hydroxyl radicals (•OH). Models like the AOPWIN™ (Atmospheric Oxidation Program for Windows) can predict this rate constant. Ethers are generally susceptible to hydrogen abstraction by hydroxyl radicals. The predicted half-life in the atmosphere would be a key indicator of its potential for long-range transport.

Biodegradation: Biodegradation models (e.g., BIOWIN™) predict the probability of a chemical being broken down by microorganisms. These models use fragment analysis, where the presence of certain structural features (like ether linkages or alkyl chains) is correlated with observed biodegradation rates of similar compounds. The complex, branched structure of this compound may hinder rapid biodegradation compared to simpler linear ethers.

Hydrolysis: The ether linkage in this compound is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is predicted to be a negligible degradation pathway.

Bioaccumulation potential refers to the tendency of a chemical to accumulate in living organisms. This is most commonly predicted using the octanol-water partition coefficient (Log Kow).

Log Kow: This parameter, which can be estimated by models like KOWWIN™, indicates the chemical's lipophilicity (affinity for fats and oils). A higher Log Kow value suggests a greater potential for bioaccumulation in the fatty tissues of organisms. Given its structure, with a significant hydrocarbon component, this compound is expected to have a Log Kow value that suggests some potential for bioaccumulation.

Bioconcentration Factor (BCF): The BCF, which relates the concentration of a chemical in an organism to the concentration in the surrounding water, can be estimated from the Log Kow using regression equations. BCF models (e.g., BCFBAF™) provide a more direct prediction of bioaccumulation potential in aquatic organisms.

The following table summarizes the types of theoretical predictions used to assess the environmental fate of a compound like this compound.

| Parameter | Modeling Approach | Predicted Significance for this compound |

| Atmospheric Half-Life | AOPWIN™ (or similar) estimation of reaction rate with •OH radicals. | Moderate to low persistence is expected due to susceptibility of ethers to oxidation. |

| Biodegradation Half-Life | BIOWIN™ (or similar) prediction based on structural fragments. | Slow to moderate biodegradation is predicted due to its branched aliphatic structure. |

| Hydrolysis | General chemical principles for ether linkages. | Not a significant degradation pathway under normal environmental pH. |

| Octanol-Water Partition Coefficient (Log Kow) | KOWWIN™ (or similar) estimation based on chemical structure. | Moderate to high value is expected, indicating a tendency to partition into organic matter and lipids. |

| Bioconcentration Factor (BCF) | BCFBAF™ (or similar) models, often based on Log Kow. | Moderate potential for bioaccumulation in aquatic organisms is predicted. |

It is crucial to note that these are theoretical predictions. The actual environmental behavior of this compound could be influenced by a variety of site-specific factors such as temperature, microbial community composition, and the presence of other chemicals.

Environmental Sampling and Advanced Analytical Methods for this compound Detection in Research Studies

Detecting and quantifying a specific, non-polar organic compound like this compound in complex environmental matrices (water, soil, sediment, biota) requires a multi-step approach involving careful sampling, extraction, and sophisticated analytical instrumentation. While specific methods for this exact compound are not widely documented, standard protocols for similar volatile or semi-volatile organic compounds (VOCs/SVOCs) would be adapted.

Environmental Sampling: The choice of sampling method depends on the environmental compartment of interest.

Water Sampling: For aqueous samples, grab sampling using amber glass bottles with Teflon-lined septa is standard to prevent photodegradation and analyte loss. If the compound is suspected to be present at trace levels, large-volume sampling followed by solid-phase extraction (SPE) on-site may be employed to concentrate the analyte.

Soil and Sediment Sampling: Core samplers or grab samplers are used to collect soil and sediment. Samples are typically stored in glass jars at low temperatures (e.g., 4°C) to minimize microbial activity and volatilization prior to analysis.

Air Sampling: Given its potential volatility, air samples could be collected using sorbent tubes (e.g., containing Tenax®, charcoal) through which a known volume of air is pumped.

Sample Preparation and Extraction: The goal of extraction is to isolate this compound from the sample matrix and concentrate it for analysis.

Liquid-Liquid Extraction (LLE): Water samples can be extracted with a non-polar solvent like dichloromethane (B109758) or hexane.

Solid-Phase Extraction (SPE): This is a more modern and efficient technique where a water sample is passed through a cartridge containing a solid sorbent (e.g., C18) that retains the analyte. The analyte is then eluted with a small volume of solvent.

Soxhlet Extraction or Pressurized Liquid Extraction (PLE): These techniques are used for solid samples like soil and sediment, employing organic solvents at elevated temperatures and pressures to efficiently extract the target compound.

Purge-and-Trap or Headspace Analysis: For volatile compounds, these techniques can be used to extract the analyte from water or solid matrices by purging with an inert gas and trapping it on a sorbent before introducing it to the analytical instrument.

Advanced Analytical Methods: The primary analytical technique for the definitive identification and quantification of this compound would be gas chromatography coupled with mass spectrometry (GC-MS).

Gas Chromatography (GC): This technique separates the components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. A non-polar or semi-polar column would be suitable for separating this compound from other components in the extract.

Mass Spectrometry (MS): Following separation by GC, the MS detector bombards the eluted molecules with electrons, causing them to ionize and fragment. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, provides a unique "fingerprint" for the compound, allowing for unambiguous identification. For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.

The following table outlines a typical analytical workflow for the detection of this compound in an environmental research context.

| Step | Method | Description |

| 1. Sampling | Grab Sampling (Water) or Core Sampling (Soil) | Collection of representative samples from the environment into appropriate containers to ensure sample integrity. |

| 2. Extraction | Solid-Phase Extraction (SPE) for water; Pressurized Liquid Extraction (PLE) for soil. | Isolation and concentration of the target analyte from the complex environmental matrix using a suitable sorbent or solvent. |

| 3. Separation | Gas Chromatography (GC) | The sample extract is injected into the GC, where this compound is separated from other co-extracted compounds based on its boiling point and polarity. |

| 4. Detection & Quantification | Mass Spectrometry (MS) | The separated compound is identified by its unique mass spectrum. Quantification is achieved by comparing the signal response to that of a certified reference standard. |

The development of a specific analytical method for this compound would require optimization of extraction efficiency, chromatographic separation, and mass spectrometric parameters to achieve the required sensitivity and accuracy for environmental monitoring and research.

Future Research Directions for Cis 3 Ethoxy 1,1,5 Trimethylcyclohexane

Unexplored Synthetic Avenues for cis-3-Ethoxy-1,1,5-trimethylcyclohexane and its Analogues

While classical methods for ether synthesis, such as the Williamson ether synthesis, are established, future research could focus on developing more efficient, stereoselective, and sustainable routes to this compound and its derivatives.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for constructing complex, stereochemically rich molecules. nih.govresearchgate.net One-pot sequential organocatalytic procedures, such as Michael-Michael-addition sequences, could provide efficient access to highly substituted cyclohexane (B81311) cores bearing multiple stereocenters. nih.gov Exploring the use of chiral organocatalysts could lead to an asymmetric synthesis of the target molecule, providing access to specific enantiomers with potentially unique properties. beilstein-journals.org

Enzyme-Inspired and Biocatalytic Methods: Nature utilizes enzymes to perform complex reactions with high precision. illinois.edu Taking inspiration from this, researchers have developed small-molecule catalysts that can self-assemble to bring reactants into close proximity and correct orientation, mimicking enzyme function. illinois.edu Applying such an enzyme-inspired catalyst could streamline the etherification step, potentially bypassing the need for harsh reagents and improving yields. illinois.edu Furthermore, the field of biocatalysis offers enzymatic transformations that could be harnessed for C-H functionalization or stereoselective synthesis, representing a green and highly selective approach. nih.govacs.org

A comparison of potential future synthetic strategies is outlined below.

| Synthetic Avenue | Potential Advantage | Key Research Challenge |

|---|---|---|

| Asymmetric Organocatalysis | High enantioselectivity and diastereoselectivity; access to specific stereoisomers. nih.gov | Development of a catalyst system specific to the trimethylcyclohexane scaffold. |

| Enzyme-Inspired Catalysis | Increased efficiency and generality; ability to form sterically hindered ethers. illinois.edu | Designing a catalyst with the precise geometry for the etherification of 1,1,5-trimethylcyclohexan-3-ol. |

| Direct Biocatalysis | Environmentally benign (green chemistry); operates under mild conditions; high selectivity. nih.govacs.org | Identifying or engineering an enzyme capable of performing the desired transformation. |

| Sustainable Heterogeneous Catalysis | Catalyst reusability; simplified product purification; potential for continuous flow processes. researchgate.netlabinsights.nl | Finding a robust solid catalyst (e.g., TiO2) that provides high cis-selectivity. researchgate.net |

Deeper Mechanistic Understanding of Complex Reactions Involving this compound

The reactivity of substituted cyclohexanes is intrinsically linked to their conformation. spcmc.ac.in Deeper mechanistic studies, particularly on elimination reactions where the ethoxy group could function as a leaving group, are warranted.

The chair conformation of cyclohexane derivatives dictates the feasibility of certain reaction pathways, most notably the E2 elimination, which requires an anti-periplanar arrangement of a β-hydrogen and the leaving group. libretexts.org For an E2 reaction to occur on a cyclohexane ring, both the leaving group and the hydrogen atom must be in axial positions. libretexts.orgmasterorganicchemistry.com

In this compound, the ethoxy group and the hydrogen on the adjacent carbon (C2 or C4) have a cis relationship. For an E2 reaction to proceed, the cyclohexane ring would need to be in a conformation where the ethoxy group and an adjacent hydrogen are both axial. A detailed study of the conformational equilibrium and the relative energy barriers for ring-flipping versus elimination would provide significant insight. chemistrysteps.com Investigating the reaction under both E1 and E2 conditions could reveal competing pathways and unexpected products, deepening the understanding of how the specific substitution pattern on the cyclohexane ring governs its chemical behavior. chemistrysteps.com

Novel Applications of this compound in Emerging Technologies and Interdisciplinary Fields

Beyond its current use in the fragrance industry, the molecular scaffold of this compound holds potential for applications in materials science and medicinal chemistry.